molecular formula C23H18N2O2 B6079394 2-[4-(Phenoxymethyl)phenyl]quinoline-4-carboxamide

2-[4-(Phenoxymethyl)phenyl]quinoline-4-carboxamide

Cat. No.: B6079394
M. Wt: 354.4 g/mol
InChI Key: LQLJOECAAYCXKG-UHFFFAOYSA-N
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Description

2-[4-(Phenoxymethyl)phenyl]quinoline-4-carboxamide is a chemical compound with the molecular formula C23H18N2O2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Phenoxymethyl)phenyl]quinoline-4-carboxamide typically involves the reaction of anthranilic acid derivatives with phenoxymethylbenzene under specific conditions. One common method includes the use of acetic acid as a solvent and a catalyst to facilitate the reaction . The reaction conditions often require controlled temperatures and specific pH levels to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher efficiency and cost-effectiveness. This can include the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

2-[4-(Phenoxymethyl)phenyl]quinoline-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can produce amine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[4-(Phenoxymethyl)phenyl]quinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can disrupt critical biological pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenylquinoline-4-carboxamide
  • 2-(4-Methoxyphenyl)quinoline-4-carboxamide
  • 2-(4-Chlorophenyl)quinoline-4-carboxamide

Uniqueness

2-[4-(Phenoxymethyl)phenyl]quinoline-4-carboxamide is unique due to its specific phenoxymethyl substitution, which imparts distinct chemical and biological properties. This substitution enhances its lipophilicity and ability to interact with hydrophobic pockets in target proteins, making it more effective in certain applications compared to its analogs .

Properties

IUPAC Name

2-[4-(phenoxymethyl)phenyl]quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O2/c24-23(26)20-14-22(25-21-9-5-4-8-19(20)21)17-12-10-16(11-13-17)15-27-18-6-2-1-3-7-18/h1-14H,15H2,(H2,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQLJOECAAYCXKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC2=CC=C(C=C2)C3=NC4=CC=CC=C4C(=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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